molecular formula C13H18O6 B1624168 4-Methylphenyl beta-D-galactopyranoside CAS No. 3150-22-9

4-Methylphenyl beta-D-galactopyranoside

Cat. No.: B1624168
CAS No.: 3150-22-9
M. Wt: 270.28 g/mol
InChI Key: MVLBSNPILSLTFZ-KSSYENDESA-N
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Description

4-Methylphenyl beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond In this case, the sugar component is beta-D-galactopyranoside, and the aglycone (non-sugar) part is 4-methylphenyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl beta-D-galactopyranoside typically involves the glycosylation of 4-methylphenol with a suitable galactose donor. One common method is the Koenigs-Knorr reaction, where a glycosyl halide reacts with an alcohol in the presence of a silver salt catalyst. The reaction conditions often include:

    Reactants: 4-methylphenol and a galactose donor (e.g., galactose bromide)

    Catalyst: Silver carbonate or silver oxide

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl beta-D-galactopyranoside can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form quinones.

    Reduction: The glycosidic bond can be reduced under specific conditions.

    Substitution: The hydroxyl groups on the sugar moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Acylation or alkylation reagents such as acyl chlorides or alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of 4-methylquinone derivatives.

    Reduction: Formation of reduced glycosides.

    Substitution: Formation of acylated or alkylated glycosides.

Scientific Research Applications

4-Methylphenyl beta-D-galactopyranoside has several applications in scientific research:

    Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.

    Biology: Employed in enzymatic studies to investigate the activity of beta-galactosidases.

    Medicine: Potential use in drug development as a scaffold for designing glycoside-based drugs.

    Industry: Utilized in the synthesis of complex carbohydrates and glycosylated products.

Mechanism of Action

The mechanism of action of 4-Methylphenyl beta-D-galactopyranoside involves its interaction with specific enzymes or receptors. For instance, beta-galactosidases can hydrolyze the glycosidic bond, releasing the aglycone and galactose. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl beta-D-galactopyranoside
  • Methyl beta-D-galactopyranoside
  • 4-Methylphenyl alpha-D-galactopyranoside

Comparison

4-Methylphenyl beta-D-galactopyranoside is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological molecules. Compared to phenyl beta-D-galactopyranoside, the methyl group provides additional steric and electronic effects, potentially altering its binding affinity and specificity.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLBSNPILSLTFZ-KSSYENDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427744
Record name 4-Methylphenyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3150-22-9
Record name 4-Methylphenyl beta-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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